molecular formula C18H16F2N4O3 B13361305 1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13361305
M. Wt: 374.3 g/mol
InChI Key: GXAMKMPHYUTKRO-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethoxy and methoxyphenyl groups. Common synthetic routes may include the use of starting materials such as 4-(difluoromethoxy)aniline and 3-methoxybenzoyl chloride, followed by cyclization reactions to form the triazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

    Cyclization: Cyclization reactions can be used to form additional rings or modify existing ones, often using catalysts or specific reaction conditions.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H16F2N4O3

Molecular Weight

374.3 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H16F2N4O3/c1-11-21-16(17(25)22-12-4-3-5-15(10-12)26-2)23-24(11)13-6-8-14(9-7-13)27-18(19)20/h3-10,18H,1-2H3,(H,22,25)

InChI Key

GXAMKMPHYUTKRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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